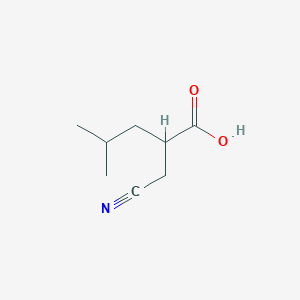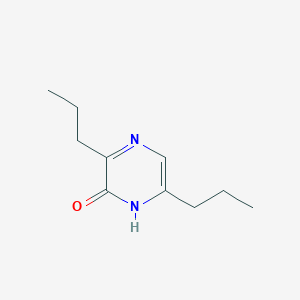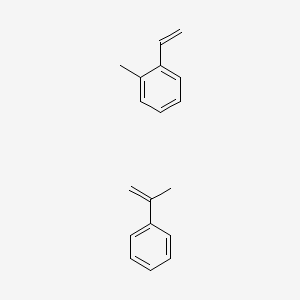
Poly(vinyltoluene-co-alpha-methylstyrene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(vinyltoluene-co-alpha-methylstyrene) is a copolymer composed of vinyltoluene and alpha-methylstyrene monomers. This compound is known for its unique properties, making it useful in various industrial applications. It is often used as an adhesive, paint, and lacquer additive due to its compatibility with other polymers such as acrylic, styrene, butadiene, and rosin .
Méthodes De Préparation
The synthesis of poly(vinyltoluene-co-alpha-methylstyrene) typically involves free-radical polymerization. This process can be carried out using various initiators and solvents under controlled conditions to achieve the desired molecular weight and composition. Industrial production methods often involve bulk polymerization, where the monomers are polymerized in the absence of solvents, leading to high-purity products .
Analyse Des Réactions Chimiques
Poly(vinyltoluene-co-alpha-methylstyrene) undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The copolymer can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions
Applications De Recherche Scientifique
Poly(vinyltoluene-co-alpha-methylstyrene) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in polymer chemistry studies to understand copolymerization mechanisms and kinetics.
Biology: The compound is used in the development of biomedical devices and drug delivery systems due to its biocompatibility.
Medicine: It is explored for use in medical adhesives and coatings for medical devices.
Industry: The copolymer is used in the production of high-performance adhesives, coatings, and sealants
Mécanisme D'action
The mechanism of action of poly(vinyltoluene-co-alpha-methylstyrene) involves its interaction with various molecular targets and pathways. The copolymer’s effects are primarily due to its ability to form strong adhesive bonds and its compatibility with other polymers. The molecular targets include surface functional groups on substrates, which interact with the copolymer chains to form stable bonds .
Comparaison Avec Des Composés Similaires
Poly(vinyltoluene-co-alpha-methylstyrene) is unique compared to other similar compounds due to its specific monomer composition and resulting properties. Similar compounds include:
Poly(alpha-methylstyrene): Known for its high thermal stability and rigidity.
Poly(vinyltoluene): Used for its excellent adhesive properties and compatibility with various polymers.
Poly(styrene-co-alpha-methylstyrene): Combines the properties of styrene and alpha-methylstyrene, offering a balance of flexibility and thermal stability
Poly(vinyltoluene-co-alpha-methylstyrene) stands out due to its balanced properties, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
111019-00-2 |
|---|---|
Formule moléculaire |
C18H20 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
1-ethenyl-2-methylbenzene;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/2C9H10/c1-8(2)9-6-4-3-5-7-9;1-3-9-7-5-4-6-8(9)2/h2*3-7H,1H2,2H3 |
Clé InChI |
OSBCHXNIHVRZCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C=C.CC(=C)C1=CC=CC=C1 |
Numéros CAS associés |
9017-27-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)
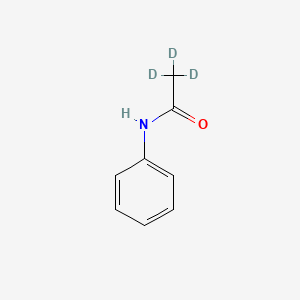
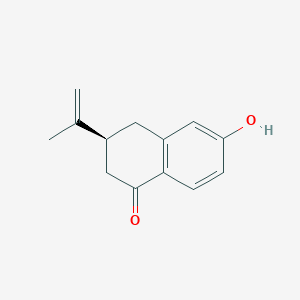
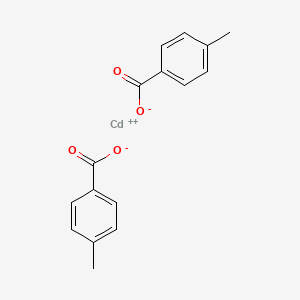
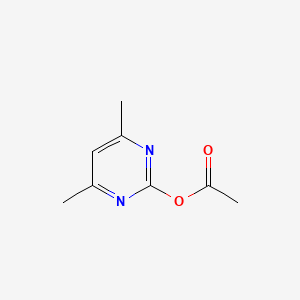
![5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B13790273.png)
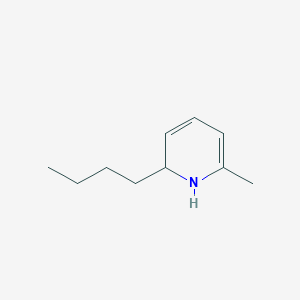
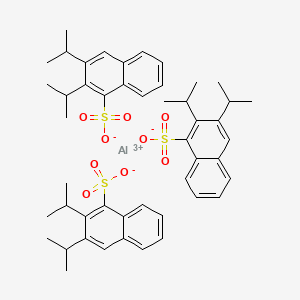
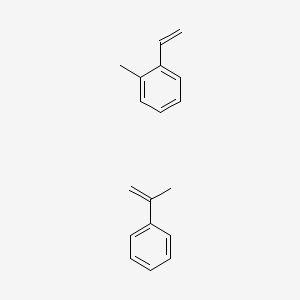
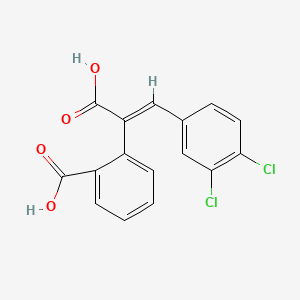
![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)

